1-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine
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Overview
Description
1-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the trifluoromethyl group in the compound enhances its biological activity and stability, making it a valuable compound in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the reductive amination of cyclopropylamine with a suitable aldehyde or ketone. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base like potassium carbonate. This step often requires the use of a palladium catalyst to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halides, electrophiles, potassium carbonate, palladium catalyst.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine derivatives.
Scientific Research Applications
1-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine: This compound also contains a trifluoromethyl group and a piperidine ring, making it structurally similar to 1-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine.
N-(piperidine-4-yl)benzamide: Another piperidine derivative with potential biological activities.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and trifluoromethyl groups, which confer enhanced stability and biological activity. These structural features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H15F3N2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
1-cyclopropyl-N-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)13-7-3-5-14(6-4-7)8-1-2-8/h7-8,13H,1-6H2 |
InChI Key |
NMZFLMGPTKUPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC(CC2)NC(F)(F)F |
Origin of Product |
United States |
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